molecular formula C10H15ClO B8685671 (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

(1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Cat. No. B8685671
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908945B2

Procedure details

In 10 ml of tetrahydrofuran, 1.0 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl alcohol and 0.42 g of pyridine were dissolved, 0.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {stereoisomers ratio (1R)-trans:(1R)-cis:(1S)-trans:(1S)-cis=93.9:2.5:3.5:0.1} was added thereto and stirred for 8 hours at room temperature. After that, the reaction mixture was poured into about 50 ml of ice-water and extracted with 80 ml of ethyl acetate twice. The combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 1.4 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-carboxylate.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:11]([F:12])=[C:10]([F:13])[C:7]([CH2:8][OH:9])=[C:6]([F:14])[C:5]=1[F:15].N1C=CC=CC=1.[CH3:22][C:23]([CH3:33])=[CH:24][CH:25]1[CH:27]([C:28](Cl)=[O:29])[C:26]1([CH3:32])[CH3:31]>O1CCCC1>[CH3:22][C:23]([CH3:33])=[CH:24][CH:25]1[CH:27]([C:28]([O:9][CH2:8][C:7]2[C:6]([F:14])=[C:5]([F:15])[C:4]([CH2:3][O:2][CH3:1])=[C:11]([F:12])[C:10]=2[F:13])=[O:29])[C:26]1([CH3:32])[CH3:31]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(=CC1C(C1C(=O)Cl)(C)C)C
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COCC1=C(C(=C(CO)C(=C1F)F)F)F
Name
Quantity
0.42 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 80 ml of ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(=CC1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.